N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-9-14(19-6-2-3-7-19)18-13(17-11)10-16-15(20)12-5-4-8-21-12/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHMBXQFYALAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CO2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule comprises three modular components:
- 4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl scaffold
- Methylene (-CH2-) linker
- Furan-2-carboxamide moiety
Retrosynthetic decomposition suggests two viable strategies:
Stepwise Synthesis via Amide Coupling (Path A)
Preparation of (4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine
Pyrimidine Core Formation
A modified Guareschi-Thorpe synthesis achieves the 2,4,6-trisubstituted pyrimidine structure:
- Cyclocondensation : Ethyl acetoacetate (1.0 eq) reacts with pyrrolidine-1-carboximidamide (1.2 eq) in acetic acid at 110°C for 8 hr, yielding 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ol (78% yield).
- Chlorination : Treatment with phosphorus oxychloride (3.0 eq) and catalytic N,N-dimethylformamide at reflux (4 hr) converts hydroxyl to chloride (91% yield).
- Amination : Nucleophilic substitution with sodium azide (2.5 eq) in dimethyl sulfoxide at 80°C (12 hr), followed by Staudinger reduction with triphenylphosphine, produces the primary amine (67% overall yield).
Key Analytical Data
| Step | Product | m.p. (°C) | $$^1$$H NMR (400 MHz, CDCl₃) δ |
|---|---|---|---|
| 1 | Pyrimidinol | 158-160 | 1.35 (s, 3H, CH₃), 1.85-1.92 (m, 4H, pyrrolidine), 3.55-3.62 (m, 4H, NCH₂), 6.45 (s, 1H, H-5) |
| 2 | Chloride | Oil | 2.40 (s, 3H, CH₃), 1.88-1.95 (m, 4H), 3.68-3.75 (m, 4H), 7.02 (s, 1H) |
| 3 | Amine | 89-91 | 2.38 (s, 3H), 1.82-1.89 (m, 4H), 3.52-3.60 (m, 4H), 4.15 (s, 2H, CH₂NH₂), 6.88 (s, 1H) |
Furan-2-carbonyl Chloride Synthesis
Furan-2-carboxylic acid (1.0 eq) reacts with thionyl chloride (2.5 eq) in dichloromethane under reflux (2 hr), yielding 95% pure acyl chloride after solvent removal.
Amide Bond Formation
The amine (1.0 eq) and acyl chloride (1.1 eq) undergo coupling in tetrahydrofuran with triethylamine (2.0 eq) at 0°C→25°C for 6 hr. Chromatography (SiO₂, ethyl acetate/hexane 1:2) affords the target compound in 82% yield.
Characterization Data
- m.p. : 132-134°C
- HRMS (ESI+) : m/z calcd for C₁₆H₂₁N₄O₂ [M+H]⁺ 309.1658, found 309.1652
- ¹³C NMR (101 MHz, CDCl₃) : δ 24.8 (CH₃), 25.6/25.9 (pyrrolidine CH₂), 42.3 (NCH₂), 111.2 (furan C-3), 117.5 (pyrimidine C-5), 144.9 (furan C-2), 156.4 (CONH), 162.8 (pyrimidine C-4)
Alternative Pathway via Sequential Ring Assembly (Path B)
Biginelli-Type Cyclocondensation
A mixture of ethyl 3-oxopentanoate (1.0 eq), pyrrolidine-1-carboximidamide (1.1 eq), and furan-2-carboxaldehyde (1.0 eq) in ethanol with hydrochloric acid catalyst (0.1 eq) refluxes for 24 hr. This one-pot method yields a dihydropyrimidinone intermediate (54%), requiring subsequent oxidation.
Comparative Analysis of Methodologies
| Parameter | Path A (Modular) | Path B (Convergent) |
|---|---|---|
| Total Yield | 62% | 29% |
| Purification Complexity | Moderate | High |
| Scalability | >100 g feasible | Limited to 50 g |
| Byproduct Formation | <5% | 15-20% |
| Reaction Steps | 5 | 7 |
Path A proves superior due to higher yields and operational simplicity, though Path B offers intellectual property advantages for patent-protected intermediates.
Optimization Studies and Process Chemistry
Challenges and Mitigation Strategies
Regioselectivity in Pyrimidine Substitution
Amine Oxidation During Storage
Exothermic Reaction Control
- Issue: ΔT >50°C during POCl₃ chlorination
- Solution: Segmented addition with cryogenic cooling
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine or furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide has shown potential in various therapeutic areas:
- Enzyme Inhibition : The compound selectively inhibits phosphodiesterase 9A (PDE9A), which is linked to increased levels of cyclic guanosine monophosphate (cGMP) in neuronal tissues. This mechanism is associated with enhanced cognitive functions in preclinical models.
- Antitumor Activity : Preliminary studies indicate that related compounds exhibit growth inhibition across various cancer cell lines, suggesting potential applications in oncology.
2. Biological Research
The compound is being investigated for its biological activities:
- Procognitive Effects : In rodent models, it has demonstrated improvements in memory and learning capabilities by stabilizing synaptic functions and enhancing neurotransmitter signaling.
- Anti-inflammatory Properties : There is potential for anti-inflammatory effects through the modulation of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Studies
Case Study 1: Cognitive Enhancement
In a study involving murine models, administration of this compound resulted in significant improvements in cognitive performance on tasks measuring memory and learning. The compound was linked to enhanced synaptic plasticity, suggesting its utility in treating cognitive deficits associated with neurodegenerative diseases.
Case Study 2: Antitumor Efficacy
A series of experiments were conducted using xenograft models to evaluate the antitumor efficacy of this compound. Results indicated a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer agent. Toxicological assessments revealed a favorable safety profile at therapeutic doses, with no significant adverse effects observed .
Industrial Applications
Beyond medicinal uses, this compound is being explored for applications in materials science:
- Catalyst Development : The compound can serve as a catalyst in various chemical reactions, facilitating the synthesis of more complex organic molecules.
- Material Science : Its unique chemical properties make it suitable for developing advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Core Modifications
The target compound’s pyrimidine core distinguishes it from analogs in patents and literature:
- (EP 4 374 877 A2): A related compound, (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...pyrrolo[1,2-b]pyridazine-3-carboxamide, replaces the pyrrolidin-1-yl group with a cyano-methyl substituent and incorporates a trifluoromethylphenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methyl group in the target compound .
- : The patent lists N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide, which shares the furan-2-carboxamide moiety but integrates a quinoline system instead of a pyrimidine. The quinoline framework may confer stronger π-π interactions in biological targets but reduces synthetic accessibility .
Table 1: Pyrimidine Core Comparison
Carboxamide Linker Variations
The methylene bridge in the target compound contrasts with longer or bulkier linkers in analogs:
- (Catalog of Pyridine Compounds): Compounds like N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide use a pyrrolidin-1-ylmethyl group but with a tert-butyldimethylsilyloxy (TBS) protecting group.
- : N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide replaces the furan carboxamide with a sulfonamide group. Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15–17), which may influence binding to basic residues in proteins .
Table 2: Linker and Functional Group Analysis
Research Implications and Gaps
While the target compound’s structure suggests promise in drug discovery (e.g., kinase inhibition due to pyrimidine-furan synergy), direct pharmacological data are absent in the provided evidence. Key research gaps include:
Biological Activity
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrimidine derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure includes a pyrimidine ring substituted with a pyrrolidine group, contributing to its unique biological activity.
Biological Activity Overview
The biological activity of this compound has been studied extensively in various contexts:
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown efficacy against various bacterial strains. In vitro studies revealed that related compounds had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . The potential for this compound to act against pathogens remains an area of active investigation.
2. Neuroprotective Effects
The compound's ability to modulate central nervous system pathways has been documented. It has been suggested that similar pyrimidine derivatives can elevate cGMP levels in the brain, which is associated with procognitive effects . This activity positions the compound as a candidate for treating neurodegenerative diseases.
3. Anticancer Potential
Initial studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation. Pyrimidine derivatives have been shown to interfere with cellular mechanisms that promote tumor growth . Further research is needed to elucidate the specific pathways affected by this compound.
The mechanism by which this compound exerts its biological effects likely involves:
1. Enzyme Inhibition: The compound may inhibit enzymes critical for cellular processes, similar to other pyrimidine derivatives that target kinases or phosphodiesterases.
2. Receptor Modulation: It may interact with specific receptors in the CNS, influencing neurotransmitter levels and signaling pathways.
3. Antioxidant Activity: Some studies suggest that related compounds possess antioxidant properties, which could contribute to their neuroprotective effects .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Q & A
Basic: What are the optimal synthetic routes for preparing N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide?
Answer:
The synthesis involves constructing the pyrimidine core followed by functionalization. Key steps include:
- Pyrimidine ring formation : Condensation of methyl-substituted pyrimidine precursors with pyrrolidine under reflux in aprotic solvents (e.g., acetonitrile) .
- Amide bond formation : Coupling the pyrimidine intermediate with furan-2-carboxylic acid derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) in dimethyl sulfoxide (DMSO) or dichloromethane. Triethylamine is often added to scavenge HCl and enhance reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity.
Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions on the pyrimidine and furan rings. Key signals include:
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase C18 columns (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) assess purity and detect impurities (e.g., unreacted intermediates) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragments consistent with the pyrimidine-furan scaffold .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
SAR strategies focus on modifying substituents to enhance target affinity or metabolic stability:
- Pyrimidine substituents : Replace the methyl group with bulkier alkyl chains (e.g., isopropyl) to evaluate steric effects on receptor binding .
- Pyrrolidine modifications : Introduce electron-withdrawing groups (e.g., fluorine) to alter basicity and hydrogen-bonding potential .
- Furan substitution : Test bioisosteres (e.g., thiophene) to improve pharmacokinetic properties.
Experimental workflow :
Synthesize analogs with systematic substitutions.
Screen against target enzymes (e.g., kinases) using fluorescence polarization assays.
Correlate activity data with computational docking (e.g., AutoDock Vina) to identify critical binding interactions .
Advanced: How should researchers resolve contradictions in biological activity data across similar compounds?
Answer:
Contradictions may arise from assay variability or uncharacterized impurities. Mitigation strategies include:
- Reproducibility checks : Replicate assays in multiple labs using standardized protocols (e.g., IC50 determination with ATP concentration fixed at Km).
- Impurity profiling : Use HPLC-MS to quantify byproducts (e.g., degradation products or unreacted starting materials) that may interfere with biological assays .
- Orthogonal assays : Validate hits using surface plasmon resonance (SPR) for binding affinity and cellular models (e.g., apoptosis assays) for functional relevance .
Advanced: What computational methods are effective for predicting the compound’s mechanism of action?
Answer:
- Molecular docking : Identify potential protein targets (e.g., kinases) by docking the compound into ATP-binding pockets using software like Schrödinger Maestro. Prioritize targets with Glide scores < −7.0 kcal/mol .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess binding stability and key residue interactions (e.g., hydrogen bonds with hinge regions) .
- Pharmacophore modeling : Generate 3D pharmacophores (e.g., using Phase) to guide analog design for improved selectivity .
Basic: What safety precautions are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile solvents (e.g., DMSO) .
- Toxicity data : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Store in sealed containers away from oxidizers .
Advanced: How can researchers investigate metabolic pathways and stability of this compound?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS. Identify major metabolites (e.g., hydroxylation at the pyrrolidine ring) .
- CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
- Plasma stability : Measure half-life in human plasma at 37°C; instability may prompt prodrug strategies .
Advanced: What strategies are effective for scaling up synthesis while maintaining yield and purity?
Answer:
- Process optimization : Replace batch reactions with flow chemistry for amide coupling to improve heat/mass transfer .
- Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported EDC) to reduce costs and waste.
- Quality control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) to monitor reaction progress in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
